

# An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                        |
|----------------|--------------------------------------------------------|
| Compound Name: | <i>Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate</i> |
| Cat. No.:      | B187205                                                |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, synthesis, and established role as a precursor to pharmacologically active molecules. It is intended for researchers and professionals engaged in drug discovery and development.

## Chemical Identity and Physicochemical Properties

**Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** is a pyrimidine derivative that exists in a state of tautomeric equilibrium between its keto and enol forms. The predominant form is the keto tautomer, for which the correct IUPAC name is Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate.<sup>[1]</sup> However, it is widely referred to by the name of its enol form in chemical literature and commercial catalogs.



Table 1: Physicochemical and Computed Properties

| Property                       | Value                                                                 | Source               |
|--------------------------------|-----------------------------------------------------------------------|----------------------|
| IUPAC Name                     | Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate               | PubChem[1]           |
| Synonyms                       | Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, 5-Carbethoxycytosine | Chongqing Chemdad[2] |
| CAS Number                     | 20187-46-6                                                            | PubChem[1]           |
| Molecular Formula              | C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>3</sub>           | PubChem[1]           |
| Molecular Weight               | 183.16 g/mol                                                          | PubChem[1]           |
| Melting Point                  | 276 °C (decomposition)                                                | Chongqing Chemdad[2] |
| pKa (Predicted)                | 7.91 ± 0.10                                                           | Chongqing Chemdad[2] |
| XLogP3 (Computed)              | -0.2                                                                  | PubChem[1]           |
| Hydrogen Bond Donor Count      | 3                                                                     | PubChem[1]           |
| Hydrogen Bond Acceptor Count   | 4                                                                     | PubChem[1]           |
| Topological Polar Surface Area | 93.8 Å <sup>2</sup>                                                   | PubChem[1]           |

## Synthesis and Experimental Protocols

The primary synthesis of Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate is achieved through the cyclocondensation of an activated three-carbon component with guanidine. A well-established method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a strong base like sodium ethoxide.

[Click to download full resolution via product page](#)

## Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related aminohydroxypyrimidines.

Materials:

- Guanidine hydrochloride
- Sodium metal
- Absolute ethanol
- Ethyl cyanoacetate
- Glacial acetic acid

Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 atomic equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- Guanidine Liberation: In a separate flask, add guanidine hydrochloride (1.02 molar equivalents) to a freshly prepared sodium ethoxide solution. The free guanidine base is formed along with a precipitate of sodium chloride.
- Formation of Ethyl Sodiocyanacetate: To another solution of sodium ethoxide, cool the flask and add ethyl cyanoacetate (1 molar equivalent). Stir until the salt is formed.
- Condensation Reaction: Filter the sodium chloride from the guanidine solution and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanacetate. Heat the resulting mixture under reflux for 2-4 hours.
- Workup and Isolation: After the reaction is complete, evaporate the ethanol solvent to dryness. Dissolve the resulting solid residue in a minimal amount of boiling water.
- Precipitation: Acidify the hot aqueous solution with glacial acetic acid. The desired product will precipitate upon cooling.

- Purification: Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to yield Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

## Biological Activity and Applications in Drug Development

While specific quantitative biological data for **Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** is not extensively documented in public literature, its primary value lies in its role as a versatile synthetic intermediate. It serves as a foundational scaffold for the synthesis of more complex molecules with significant therapeutic potential.

- Anticancer Agents: The compound is a key reagent for the synthesis of cytidine-5-carboxylic acid and its derivatives, which have been investigated as potential anticancer agents.[2]
- Kinase Inhibitors: The 4-aminopyrimidine core is a well-known "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against various kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
- Immunomodulators: Structurally related 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukins IL-4 and IL-13. Such inhibitors have therapeutic potential for allergic and inflammatory diseases like asthma.

## VEGFR-2 Signaling Pathway

Derivatives of the aminopyrimidine scaffold can function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking the phosphorylation and subsequent activation of VEGFR-2, these compounds can inhibit downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis required for tumor growth.

```
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2
[label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor
[label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; PLCg [label="PLCy", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K
```

```
[label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

```
// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Blocks ATP\nbinding site"];
```

```
PLCg -> PKC -> RAF -> MEK -> ERK; PI3K -> AKT;
```

```
ERK -> CellResponse; AKT -> CellResponse; } Caption: Inhibition of the VEGFR-2 signaling pathway.
```

## STAT6 Signaling Pathway

The STAT6 signaling pathway is crucial for T-helper cell 2 (Th2) differentiation, which is implicated in allergic responses. IL-4 or IL-13 binding to their receptors activates Janus kinases (JAKs), which then phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for Th2 differentiation. Inhibitors based on the pyrimidine scaffold can disrupt this process.

```
// Nodes Cytokine [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="IL-4/IL-13 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT6 [label="p-STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="p-STAT6 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontsize=12]; Transcription [label="Gene Transcription\n(Th2 Differentiation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6; pSTAT6 -> Dimer [label=" Dimerizes"];
```

Dimer -> Nucleus [label=" Translocates"]; Nucleus -> Transcription [label=" Initiates"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\inactivation"]; }  
Caption: Inhibition of the IL-4/IL-13/STAT6 signaling pathway.

## Conclusion

**Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate** is a foundational molecule in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of sophisticated therapeutic agents. While the compound itself may not be the final active pharmaceutical ingredient, its pyrimidine core is central to the mechanism of action of numerous targeted therapies, particularly in oncology and immunology. Further exploration and derivatization of this scaffold hold significant promise for the discovery of novel drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187205#iupac-name-for-ethyl-4-amino-2-hydroxypyrimidine-5-carboxylate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)